5-methyl-6-(1H-pyrazol-1-yl)pyridine-3-carbonitrile
Overview
Description
5-methyl-6-(1H-pyrazol-1-yl)pyridine-3-carbonitrile is a heterocyclic compound that features both pyrazole and pyridine rings
Mechanism of Action
Target of Action
Similar compounds such as pyrazole derivatives have been known to target various enzymes and receptors, contributing to their diverse pharmacological effects .
Mode of Action
It’s known that pyrazole derivatives interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been reported to affect various biochemical pathways, leading to their diverse pharmacological effects .
Result of Action
Similar compounds have been reported to have various effects at the molecular and cellular level .
Action Environment
Environmental factors can significantly impact the action of similar compounds .
Biochemical Analysis
Biochemical Properties
5-methyl-6-(1H-pyrazol-1-yl)pyridine-3-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system . This interaction can inhibit the enzyme’s activity, leading to increased levels of acetylcholine. Additionally, this compound can bind to certain receptors, modulating their signaling pathways and affecting cellular responses .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . Moreover, this compound can alter gene expression by modulating transcription factors and epigenetic markers. In terms of cellular metabolism, this compound can affect the activity of metabolic enzymes, leading to changes in metabolite levels and energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to the active sites of enzymes, either inhibiting or activating their function. For example, its interaction with acetylcholinesterase involves binding to the enzyme’s active site, preventing the breakdown of acetylcholine . Additionally, this compound can influence gene expression by binding to DNA or interacting with transcription factors, thereby altering the transcription of specific genes .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are crucial for understanding its long-term effects. Studies have shown that this compound remains stable under various conditions, but it can degrade over time when exposed to light and heat . In vitro and in vivo studies have demonstrated that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in cell signaling and metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can enhance cognitive function and memory by increasing acetylcholine levels . At high doses, it may exhibit toxic effects, such as neurotoxicity and hepatotoxicity . Threshold effects have been observed, where a specific dosage range produces optimal therapeutic effects without adverse outcomes .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its biotransformation and elimination . This compound can also affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and energy production .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported across cell membranes by transporters such as P-glycoprotein . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals and post-translational modifications . Its localization within these organelles can influence its interactions with biomolecules and its overall biological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-6-(1H-pyrazol-1-yl)pyridine-3-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-methyl-6-chloropyridine-3-carbonitrile with 1H-pyrazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of less hazardous solvents and catalysts, can be applied to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
5-methyl-6-(1H-pyrazol-1-yl)pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Oxidized derivatives with additional functional groups.
Reduction: Reduced derivatives with hydrogenated rings.
Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms.
Scientific Research Applications
5-methyl-6-(1H-pyrazol-1-yl)pyridine-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and catalysts.
Comparison with Similar Compounds
Similar Compounds
- 5-methyl-6-(1H-pyrazol-1-yl)pyridine-3-carboxylic acid
- 5-methyl-6-(1H-pyrazol-1-yl)pyridine-3-methanol
- 5-methyl-6-(1H-pyrazol-1-yl)pyridine-3-amine
Uniqueness
5-methyl-6-(1H-pyrazol-1-yl)pyridine-3-carbonitrile is unique due to the presence of the cyano group, which can participate in various chemical reactions and enhance the compound’s reactivity and binding affinity in biological systems. This makes it a valuable scaffold for the development of new drugs and materials.
Properties
IUPAC Name |
5-methyl-6-pyrazol-1-ylpyridine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4/c1-8-5-9(6-11)7-12-10(8)14-4-2-3-13-14/h2-5,7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKPXDAIOFUXDMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1N2C=CC=N2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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